molecular formula C22H17ClO5 B3038165 3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid CAS No. 777857-53-1

3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid

Cat. No. B3038165
CAS RN: 777857-53-1
M. Wt: 396.8 g/mol
InChI Key: UIWDQXWMFKAHRL-UHFFFAOYSA-N
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Description

The compound “3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid” is a complex organic molecule. It is part of a collection of rare and unique chemicals . The compound has a molecular weight of 396.82 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14O5/c1-8-7-20-13-6-14-12 (5-11 (8)13)9 (2)10 (16 (19)21-14)3-4-15 (17)18/h5-7H,3-4H2,1-2H3, (H,17,18) . This code provides a textual representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Novel Heterocyclic Systems Synthesis : Utilized as a synthetic intermediate for constructing various heterocyclic systems linked to furo[3,2-g]chromene, demonstrating variable antimicrobial and anticancer activities (Ibrahim et al., 2022).

  • Diversity-Oriented Synthesis : Investigated for synthesizing a diverse set of analogues with improved antimycobacterial properties (Alvey et al., 2009).

  • Chemical Reactivity Studies : Explored for its reactivity towards various mono- and di-nitrogen nucleophiles to produce novel benzofuran derivatives (Ali et al., 2020).

Potential Biological and Pharmaceutical Applications

  • Antimicrobial and Anticancer Evaluation : Compounds synthesized using derivatives showed variable inhibitory effects on microbial growth and cancer cells, indicating potential pharmaceutical applications (Ibrahim et al., 2022).

  • Antimycobacterial Activity : Some derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting potential for developing new antimycobacterial agents (Alvey et al., 2009).

Chemical Properties and Structural Analysis

  • Structural Elucidation : Detailed analytical and spectral data were used to establish the structures of newly synthesized compounds, contributing to the understanding of their chemical properties (Ali et al., 2020).

  • Crystal Structure Characterization : Investigations into the crystal structures of derivatives provided insights into their photochromic behaviors and other physical properties (Zou et al., 2004).

properties

IUPAC Name

3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClO5/c1-11-15(7-8-19(24)25)22(26)28-21-12(2)20-17(9-16(11)21)18(10-27-20)13-3-5-14(23)6-4-13/h3-6,9-10H,7-8H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWDQXWMFKAHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801131668
Record name 3-(4-Chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801131668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid

CAS RN

777857-53-1
Record name 3-(4-Chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=777857-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801131668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
Reactant of Route 2
3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
Reactant of Route 3
3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
Reactant of Route 4
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3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
Reactant of Route 5
3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
Reactant of Route 6
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3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid

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